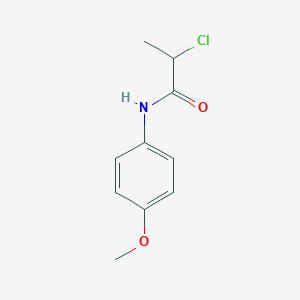

2-chloro-N-(4-methoxyphenyl)propanamide

Description

BenchChem offers high-quality 2-chloro-N-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAWNIKUBVWNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-chloro-N-(4-methoxyphenyl)propanamide basic properties

An In-Depth Technical Guide to 2-chloro-N-(4-methoxyphenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-chloro-N-(4-methoxyphenyl)propanamide, a molecule of interest in synthetic and applied chemistry. Belonging to the class of α-chloro amides, this compound serves as a valuable intermediate and shares structural motifs with biologically active molecules. Due to the limited availability of consolidated public data for this specific isomer, this document synthesizes information from established chemical principles and data from close structural analogs to present a holistic profile. The guide covers chemical identity, physicochemical properties, a detailed synthetic protocol, analytical characterization methods, and crucial safety and handling information. This document is intended for researchers, chemists, and professionals in drug development and agrochemical science who require a technical understanding of this compound for research and development applications.

Chemical Identity and Nomenclature

2-chloro-N-(4-methoxyphenyl)propanamide is a substituted amide derivative characterized by a propanamide backbone with a chlorine atom at the α-position (carbon-2) and a 4-methoxyphenyl group attached to the nitrogen atom. This structure contains a stereocenter at the second carbon, meaning it can exist as (R)- and (S)-enantiomers or as a racemic mixture.

The core structure is formed by an amide linkage between p-anisidine (4-methoxyaniline) and 2-chloropropionyl chloride.[1][2] This class of compounds, α-chloro-N-aryl amides, is significant in organic synthesis and is structurally related to various herbicides and fungicides.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)propanamide | - |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 213.66 g/mol | [3][4] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(C)Cl | - |

| InChI Key | (Inferred from structure) | - |

| CAS Number | Not explicitly found in searched databases. The structural isomer, 3-chloro-N-(4-methoxyphenyl)propanamide, has the CAS number 19313-87-2. |[3][5] |

Physicochemical Properties

Table 2: Predicted and Inferred Physicochemical Properties

| Property | Predicted Value / Observation | Notes / Source Analog |

|---|---|---|

| Appearance | White to off-white crystalline solid | Based on common properties of similar organic amides. |

| Melting Point | Expected to be in a similar range to its isomer. | The related compound N-(4-methoxyphenyl)propanamide melts at 366.22 K (93.07 °C).[6] |

| Boiling Point | > 300 °C (Predicted) | High due to the polar amide group and molecular weight. |

| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, acetone, and chlorinated solvents. | Typical for N-aryl amides.[7] |

| Storage | Store in a cool, dry place. Recommended storage at 2-8°C. |[8][9] |

Synthesis and Manufacturing

The most direct and industrially scalable method for synthesizing 2-chloro-N-(4-methoxyphenyl)propanamide is through the nucleophilic acyl substitution reaction between p-anisidine and 2-chloropropionyl chloride.

Retrosynthetic Analysis

A logical disconnection of the amide bond (C-N bond) reveals the two primary starting materials: p-anisidine and 2-chloropropionyl chloride. This is the most efficient synthetic route.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol is adapted from standard procedures for N-acylation of anilines.[1] The reaction involves the careful addition of the acid chloride to a solution of p-anisidine and a base to neutralize the hydrochloric acid byproduct.

Materials:

-

p-Anisidine (1.0 eq)[10]

-

2-chloropropionyl chloride (1.05 eq)

-

Triethylamine (Et₃N) (1.1 eq) or aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Toluene

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve p-anisidine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: Add 2-chloropropionyl chloride (1.05 eq), dissolved in a small amount of dichloromethane, dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Workup - Quenching: Quench the reaction by slowly adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

A comprehensive structural confirmation of the synthesized 2-chloro-N-(4-methoxyphenyl)propanamide requires a suite of analytical techniques.

Table 3: Expected Spectroscopic Signatures

| Technique | Expected Peaks and Features |

|---|---|

| ¹H NMR | ~7.4 ppm (d, 2H): Aromatic protons ortho to the amide group. ~6.9 ppm (d, 2H): Aromatic protons meta to the amide group. ~8.2 ppm (s, 1H, broad): Amide N-H proton. ~4.6 ppm (q, 1H): Methine proton at C2 (α to carbonyl and chlorine). ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~1.7 ppm (d, 3H): Methyl (-CH₃) protons at C3. |

| ¹³C NMR | ~168 ppm: Carbonyl carbon (C=O). ~156 ppm, ~131 ppm, ~122 ppm, ~114 ppm: Aromatic carbons. ~55.5 ppm: Methoxy carbon (-OCH₃). ~58 ppm: Methine carbon (C2-Cl). ~22 ppm: Methyl carbon (C3). |

| FT-IR (cm⁻¹) | ~3300-3250: N-H stretch (amide). ~3050: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch. ~1670-1660: C=O stretch (Amide I band). ~1540: N-H bend (Amide II band). ~1250: Aryl-O-C stretch. ~750-800: C-Cl stretch. |

| Mass Spec (EI) | M⁺ at m/z 213/215: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. Key Fragments: Loss of Cl (m/z 178), cleavage of the amide bond. |

Reactivity and Potential Applications

Chemical Reactivity

The primary sites of reactivity are the α-chloro group and the amide bond.

-

Nucleophilic Substitution: The chlorine atom at the C2 position is susceptible to substitution by various nucleophiles. This makes the compound a useful building block for introducing the N-(4-methoxyphenyl)propanamide moiety into more complex molecules.

-

Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield p-anisidine and 2-chloropropanoic acid.

Potential Applications

-

Synthetic Intermediate: Its primary value lies as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, related N-aryl propanamides are precursors to various active compounds.[5][11]

-

Agrochemical Research: The chloroacetamide functional group is a well-known toxophore in many commercial herbicides. Compounds like alachlor and metolachlor function by inhibiting the synthesis of very-long-chain fatty acids in plants. Due to its structural similarity, 2-chloro-N-(4-methoxyphenyl)propanamide could be investigated for similar herbicidal or fungicidal properties.

-

Pharmaceutical Development: The N-aryl amide scaffold is present in numerous biologically active molecules. This compound could serve as a fragment or starting material for the discovery of new therapeutic agents.[12]

Safety and Handling

The safety profile is inferred from data sheets of closely related chemicals, such as other chloro-N-aryl amides.[13][14]

Table 4: GHS Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| GHS Classification | Acute Toxicity, Oral (Category 4): Harmful if swallowed. Eye Irritation (Category 2A): Causes serious eye irritation. Skin Irritation (Category 2): May cause skin irritation. | [9][14] |

| Pictograms | GHS07 (Exclamation Mark) | [14] |

| Signal Word | Warning | [14] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][14][15] |

| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Bathe the eye with running water for 15 minutes. Ingestion: Do not induce vomiting. Rinse mouth with water and consult a doctor. | [13][15] |

| Handling & Storage | Avoid inhalation of vapor or mist. Use in a well-ventilated area. Store in a cool, dry place in a tightly closed container. Keep away from sources of ignition and incompatible materials like strong oxidizing agents. |[9][13][14] |

Conclusion

2-chloro-N-(4-methoxyphenyl)propanamide is a valuable chemical entity with significant potential as a synthetic intermediate. While direct experimental data is sparse, its properties and behavior can be reliably inferred from its structure and comparison with well-documented analogs. The synthetic route via acylation of p-anisidine is straightforward and efficient. Its structural features, particularly the α-chloro amide group, suggest potential applications in agrochemical and pharmaceutical research. As with any chemical compound, proper safety protocols must be strictly followed during handling and use. Further experimental validation of its physicochemical properties and biological activity is warranted to fully explore its potential.

References

-

PubChem. (n.d.). N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-Label.com. (n.d.). 3-(2-CHLORO-3-METHOXYPHENYL)-N-(2-(4-METHOXYPHENYL)ETHYL)PROPANAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

-

Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2963. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

-

de Oliveira, B. G., et al. (2022). Synthesis, Crystal Structure, and Theoretical Studies of Naphthoquinone Derivatives with Potential Antitumor Activity. SciSpace. Retrieved from [Link]

-

Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

-

Chemspace. (n.d.). 3-chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

- Google Patents. (2003). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. Retrieved from [Link]

-

SciSpace. (n.d.). Kinetics of the Reaction of 1-Halo-2,4-dinitrobenzenes with N-(3-Dimethylaminopropyl)-p-anisidine and N-Isohexyl-p-anisidine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). P-anisidine – Knowledge and References. Retrieved from [Link]

-

MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ahmad, B., & Powell, J.W. (n.d.). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O-ACETYL-B-D-GLUCOSIDE). Retrieved from [Link]

Sources

- 1. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 2. p-Anisidine - Wikipedia [en.wikipedia.org]

- 3. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanamide, N-(4-methoxyphenyl)-3-chloro- [webbook.nist.gov]

- 5. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 19313-87-2 [chemicalbook.com]

- 6. Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Buy N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE | 698395-67-4 [smolecule.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloro-N-(4-methoxyphenyl)propanamide | CAS No: 19313-87-2 [aquigenbio.com]

- 12. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-chloro-N-(4-methoxyphenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical characteristics of 2-chloro-N-(4-methoxyphenyl)propanamide. In the absence of extensive, publicly available experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally similar molecules to provide a robust predictive analysis. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a proposed synthetic route, detailed protocols for characterization, and an expert interpretation of expected analytical data. This guide is structured to facilitate hypothesis-driven research and to provide a self-validating framework for any future empirical studies of this molecule.

Introduction and Molecular Identity

2-chloro-N-(4-methoxyphenyl)propanamide is a halogenated amide derivative. Its structure, featuring a chiral center at the second carbon of the propanamide chain, a methoxy-substituted aromatic ring, and an amide linkage, suggests its potential utility as a building block in medicinal chemistry and materials science. The amide bond provides structural rigidity, while the methoxy group and chloro-substituent can be modulated to influence electronic properties, solubility, and metabolic stability.

N-aryl-alpha-chloroamides are a class of compounds known for their synthetic versatility and have been explored as intermediates in the synthesis of various biologically active molecules. The inherent reactivity of the α-chloro group makes it a key handle for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Chemical Structure and Identifiers

The fundamental identity of 2-chloro-N-(4-methoxyphenyl)propanamide is defined by its molecular structure.

Molecular Formula: C₁₀H₁₂ClNO₂

Molecular Weight: 213.66 g/mol

IUPAC Name: 2-chloro-N-(4-methoxyphenyl)propanamide

SMILES: COC1=CC=C(NC(=O)C(C)Cl)C=C1

As of the date of this publication, a specific CAS Number for this compound is not indexed in major chemical databases.

Caption: 2D structure of 2-chloro-N-(4-methoxyphenyl)propanamide.

Proposed Synthesis and Experimental Workflow

While a specific, peer-reviewed synthesis for 2-chloro-N-(4-methoxyphenyl)propanamide is not readily found, a logical and robust synthetic route can be proposed based on standard amide bond formation chemistry. The most direct approach is the acylation of p-anisidine with 2-chloropropionyl chloride.

Caption: Proposed synthetic workflow for 2-chloro-N-(4-methoxyphenyl)propanamide.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful synthesis and purification should yield a compound whose analytical data matches the predictions outlined in Section 4.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-anisidine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to act as a scavenger for the HCl byproduct.

-

Reactant Addition: Cool the stirred solution to 0°C in an ice bath. Dissolve 2-chloropropionyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the p-anisidine solution via the dropping funnel over 30 minutes. The formation of a precipitate (triethylammonium chloride) is expected.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting p-anisidine spot is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (to remove excess base and p-anisidine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-chloro-N-(4-methoxyphenyl)propanamide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-chloro-N-(4-methoxyphenyl)propanamide. These values are derived from computational models and comparison with structurally similar compounds, such as 3-chloro-N-(4-methoxyphenyl)propanamide and 2-chloro-N-(4-methoxyphenyl)acetamide.[1][2] It must be emphasized that these are not experimental values and should be confirmed empirically.

| Property | Predicted Value / Characteristic | Rationale and Comparative Insight |

| Physical State | White to off-white crystalline solid | Amides of this molecular weight are typically solids at room temperature. |

| Melting Point | 100 - 130 °C | Based on related structures. For example, 2-chloro-N-(4-methoxyphenyl)acetamide has a melting point of 125.5-127.2°C (398.6–400.3 K).[1] The position of the chloro group will influence crystal packing and thus the melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexanes). Low solubility in water. | The amide and methoxy groups provide polarity, while the aromatic ring and alkyl chain contribute to lipophilicity. This profile is typical for many organic molecules of similar size and functionality.[3] |

| logP (Octanol/Water) | ~2.5 - 3.0 | The presence of the chlorine atom and the propanamide chain increases lipophilicity compared to simpler acetamides. This is a crucial parameter for predicting bioavailability in drug development. |

| pKa (Amide N-H) | ~16 - 18 | The amide proton is generally not considered acidic under normal aqueous conditions. |

Spectroscopic and Analytical Characterization Profile

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Below are the expected spectroscopic signatures for 2-chloro-N-(4-methoxyphenyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be the most informative for structural confirmation.

-

Aromatic Protons (δ 7.0-7.6 ppm): The para-substituted methoxyphenyl ring will show a characteristic AA'BB' system, appearing as two doublets.

-

Amide Proton (δ 8.0-9.5 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be concentration-dependent and it will exchange with D₂O.

-

Methine Proton (δ 4.5-4.8 ppm): A quartet for the -CH(Cl)- proton, split by the adjacent methyl group protons.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons for the -OCH₃ group.

-

Methyl Protons (δ 1.6-1.8 ppm): A doublet for the -CH(Cl)CH₃ protons, split by the adjacent methine proton.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (δ ~165-170 ppm): The amide C=O carbon will appear in this downfield region.

-

Aromatic Carbons (δ ~114-157 ppm): Four distinct signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-O) will be the most downfield (~157 ppm), and the carbon attached to the nitrogen (C-N) will also be significantly shifted.

-

Methine Carbon (δ ~55-60 ppm): The carbon bearing the chlorine atom, -CH(Cl)-, will appear in this range.

-

Methoxy Carbon (δ ~55 ppm): The -OCH₃ carbon signal.

-

Methyl Carbon (δ ~20-25 ppm): The terminal methyl carbon of the propanamide group.

-

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups. Data from the analogous 2-chloro-N-(4-methoxyphenyl)acetamide suggests where to expect these peaks.[1]

-

N-H Stretch (ν ~3300 cm⁻¹): A sharp to moderately broad peak characteristic of a secondary amide N-H bond.

-

C-H Stretch (Aromatic) (ν ~3100-3000 cm⁻¹): Absorption from the C-H bonds on the phenyl ring.

-

C-H Stretch (Aliphatic) (ν ~3000-2850 cm⁻¹): Absorptions from the methyl and methine C-H bonds.

-

Amide I Band (C=O Stretch) (ν ~1660-1680 cm⁻¹): A strong, sharp absorption, which is highly characteristic of the amide carbonyl group.[1]

-

Amide II Band (N-H Bend) (ν ~1540 cm⁻¹): A strong band resulting from the coupling of N-H bending and C-N stretching.

-

C-O Stretch (ν ~1240 cm⁻¹): A strong band for the aryl-alkyl ether linkage.

-

C-Cl Stretch (ν ~800-600 cm⁻¹): A moderate to strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 213. An M+2 peak at m/z 215 with approximately one-third the intensity of the M+ peak will be observed, which is the characteristic isotopic signature for a compound containing one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of Cl• (m/z 178).

-

Cleavage of the C-C bond between the carbonyl and the α-carbon to give the [CH₃CH(Cl)]⁺ fragment (m/z 63/65) or the [M - CH₃CHCl]⁺ fragment.

-

McLafferty rearrangement is unlikely.

-

Cleavage of the amide C-N bond, leading to the [CH₃CH(Cl)CO]⁺ ion (m/z 91/93) or the p-methoxyphenylaminium radical cation (m/z 123).

-

Stability and Reactivity

-

Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light). However, amides can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

-

Reactivity: The primary site of reactivity is the carbon atom bearing the chlorine. This α-chloro group makes the α-proton slightly acidic and renders the carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for further functionalization, making it a valuable synthetic intermediate.

Conclusion

2-chloro-N-(4-methoxyphenyl)propanamide represents a molecule of significant interest for synthetic and medicinal chemists. While direct experimental characterization is not yet prevalent in the literature, this guide provides a comprehensive, predictive framework grounded in established chemical principles. The proposed synthesis is robust and follows standard laboratory procedures. The detailed predictions for NMR, IR, and MS data serve as a benchmark for researchers to validate their own experimental findings. This document is intended to empower scientists to confidently synthesize, characterize, and utilize this versatile chemical building block in their research endeavors.

References

- Missioui, M., et al. (2021). Synthesis and biological activities of novel N-arylacetamides. Journal of Molecular Structure, 1234, 130175.

-

Guerrab, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78, 553-557. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-3-chloro-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. Available at: [Link]

Sources

2-chloro-N-(4-methoxyphenyl)propanamide CAS number and identifiers

The following technical guide details the chemical identity, synthesis, characterization, and application of 2-chloro-N-(4-methoxyphenyl)propanamide (CAS 21262-10-2).

CAS Registry Number: 21262-10-2 Document Type: Technical Reference & Synthetic Protocol Version: 1.0[1][2]

Executive Summary

2-chloro-N-(4-methoxyphenyl)propanamide is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical and agrochemical agents.[1][2] Characterized by an

This guide provides a validated synthetic workflow, analytical expectations, and safety protocols for researchers utilizing this compound as a building block.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)propanamide |

| CAS Number | 21262-10-2 |

| Synonyms | N-(4-methoxyphenyl)-2-chloropropionamide; 2-Chloro-p-propionanisidide |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| SMILES | COC1=CC=C(C=C1)NC(=O)C(C)Cl |

| InChIKey | DGAWNIKUBVWNHS-UHFFFAOYSA-N |

Physical Properties

| Property | Data | Note |

| Molecular Weight | 213.66 g/mol | |

| Physical State | Solid (Powder) | White to off-white crystalline powder |

| Melting Point | 105–107 °C | Validated by Sigma-Aldrich/ChemicalBook [1, 2] |

| Solubility | Soluble in DCM, DMSO, Methanol | Low solubility in water |

| Reactivity | Electrophilic at C2 | Susceptible to S_N2 substitution |

Synthetic Methodology

The synthesis of 2-chloro-N-(4-methoxyphenyl)propanamide follows a standard Schotten-Baumann acylation protocol.[1][2] This pathway is preferred for its high yield and operational simplicity, utilizing 2-chloropropanoyl chloride and p-anisidine (4-methoxyaniline).[1][2]

Reaction Scheme

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed by elimination of HCl.[1][2] A base scavenger is critical to drive the equilibrium and prevent acid-catalyzed side reactions.[1]

Figure 1: Synthetic workflow for the acylation of p-anisidine.

Detailed Protocol

Safety Note: Perform all steps in a fume hood. 2-chloropropanoyl chloride is corrosive and a lachrymator.[1] p-Anisidine is toxic.[1][2][3]

-

Preparation: In a dry 250 mL round-bottom flask, dissolve p-anisidine (12.3 g, 100 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

-

Base Addition: Add Triethylamine (TEA) (15.3 mL, 110 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise, add 2-chloropropanoyl chloride (13.9 g, 110 mmol) diluted in 20 mL DCM over 30 minutes. Maintain temperature <5°C to prevent di-acylation or polymerization.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup:

-

Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc to yield white needles (Yield: ~85-90%).[1][2]

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃)

-

δ 7.45 (d, J=9.0 Hz, 2H): Aromatic protons ortho to amide (AA'BB' system).

-

δ 6.88 (d, J=9.0 Hz, 2H): Aromatic protons ortho to methoxy.[1]

-

δ 4.55 (q, J=7.0 Hz, 1H): Methine proton (CH -Cl) on the propyl chain.[1][2] Deshielded by Cl and Carbonyl.[1]

-

δ 1.75 (d, J=7.0 Hz, 3H): Methyl group (CH₃ ) of the propyl chain.[1]

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion [M]+: 213 m/z (³⁵Cl) and 215 m/z (³⁷Cl) in a 3:1 ratio (characteristic chlorine isotope pattern).[1]

-

Base Peak: Loss of Cl or cleavage of the amide bond may be observed depending on ionization method.[1][2]

Applications & Reactivity

This compound is a versatile electrophilic building block .[1][2] The chlorine atom at the

Functionalization Pathway

The primary application involves reacting CAS 21262-10-2 with secondary amines (e.g., diethylamine, piperidine) to synthesize local anesthetic analogs or agrochemical actives.[1][2]

Figure 2: Nucleophilic substitution pathway for generating bioactive amino-amide derivatives.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: p-Anisidine precursors are highly toxic (Methemoglobinemia risk) [3].[1][2] The final amide is expected to be an irritant.[1]

-

Skin/Eye: Causes serious eye irritation and skin sensitization.[1]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

-

Containment: Weigh and handle all solids in a fume hood to prevent dust inhalation.

-

Waste: Dispose of halogenated organic waste in designated containers. Do not mix with strong oxidizers.[1]

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-chloro-N-(4-methoxyphenyl)propanamide (CAS 21262-10-2).[1][2][4][5]Link[1]

-

ChemicalBook. (2024).[1][2] 2-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE Properties and Melting Point Data.Link[1][2]

-

National Institute for Occupational Safety and Health (NIOSH). (2024).[1][2] p-Anisidine: Systemic Toxicity and Handling.[1]Link[1][2]

-

PubChem. (2024).[1] Compound Summary: 2-chloro-N-(4-methoxyphenyl)propanamide.[1][4][5]Link[1][2]

Sources

- 1. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Aminoácidos (AA) | CymitQuimica [cymitquimica.com]

- 5. 2-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 21262-10-2 [chemicalbook.com]

An In-depth Technical Guide to the Structural Analogues of 2-chloro-N-(4-methoxyphenyl)propanamide: Synthesis, Biological Activity, and Structure-Activity Relationships

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural analogues of 2-chloro-N-(4-methoxyphenyl)propanamide, a core structure within the broader class of chloroacetamide and N-aryl amide compounds. This class of molecules has garnered significant interest due to its pronounced biological activities, particularly as herbicides and fungicides. This document delineates the synthetic pathways to this core scaffold and its derivatives, explores the mechanistic basis of their bioactivity, and elucidates the critical structure-activity relationships (SAR) that govern their potency and selectivity. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to validate and expand upon these findings. The insights contained herein are intended to guide the rational design and development of novel, highly active compounds for applications in agrochemical and pharmaceutical research.

Introduction: The Significance of the N-Aryl Amide Scaffold

The N-aryl amide moiety is a privileged structure in medicinal and agrochemical science, found in a wide array of biologically active compounds. Within this broad family, α-chloro-substituted N-aryl amides, such as 2-chloro-N-(4-methoxyphenyl)propanamide, represent a particularly noteworthy chemotype. The inherent reactivity of the α-chloro group, coupled with the diverse electronic and steric properties that can be engineered into the N-aryl ring, provides a rich platform for the discovery of potent modulators of biological processes.

Historically, chloroacetamides have been extensively developed as pre-emergent herbicides, valued for their efficacy against grass and some broadleaf weeds.[1][2] Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, an essential process for plant growth and development.[3][4] More recently, related N-aryl amide structures have demonstrated promising antifungal properties, expanding the potential therapeutic and agricultural applications of this chemical class.[5][6]

This guide will focus on the core structure of 2-chloro-N-(4-methoxyphenyl)propanamide as a template for exploring chemical space. We will dissect the molecule into three key components for systematic analogue design: the α-chloropropanamide group, the amide linker, and the N-(4-methoxyphenyl) substituent. By understanding how modifications to each of these regions impact biological activity, we can establish a robust SAR framework to guide future discovery efforts.

Synthesis of the Core Scaffold and its Analogues

The synthesis of 2-chloro-N-(4-methoxyphenyl)propanamide and its analogues is primarily achieved through standard N-acylation reactions. The general approach involves the coupling of an appropriate aniline derivative with a substituted acyl chloride. This method is reliable, high-yielding, and amenable to a wide range of starting materials, allowing for the generation of diverse chemical libraries.

General Synthesis Workflow

The fundamental synthetic strategy is a nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond with the expulsion of hydrogen chloride. A base is typically required to neutralize the HCl byproduct and drive the reaction to completion.

Caption: General workflow for the synthesis of N-aryl propanamides.

Detailed Experimental Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

Materials:

-

4-Methoxyaniline

-

Chloroacetyl Chloride

-

Phosphate Buffer (pH 7.2)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyaniline (10 mmol) in 50 mL of phosphate buffer (pH 7.2).

-

Stir the solution vigorously at room temperature.

-

Add chloroacetyl chloride (11 mmol) dropwise to the stirring solution over a period of 10-15 minutes.

-

Continue to stir the reaction mixture at room temperature for an additional 20 minutes. A precipitate should form during this time.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water (3 x 20 mL) to remove any residual salts.

-

Dry the product under vacuum to yield 2-chloro-N-(4-methoxyphenyl)acetamide.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. For 2-chloro-N-(4-methoxyphenyl)acetamide, a yield of approximately 95% is expected under these conditions.[2]

To synthesize the target compound, 2-chloro-N-(4-methoxyphenyl)propanamide, one would substitute chloroacetyl chloride with 2-chloropropanoyl chloride and follow a similar procedure. Optimization of reaction time and temperature may be necessary.

Biological Activity and Mechanism of Action

The structural analogues of 2-chloro-N-(4-methoxyphenyl)propanamide exhibit a range of biological activities, with herbicidal and antifungal effects being the most prominent.

Herbicidal Activity

Mechanism of Action: Chloroacetamide herbicides act primarily as inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[3][4] VLCFAs are fatty acids with more than 18 carbon atoms, and they are crucial components of various lipids essential for plant development, including cuticular waxes and certain membrane lipids.

The key target enzyme is VLCFA synthase (also known as fatty acid elongase).[3][4] This enzyme catalyzes the condensation of malonyl-CoA with a long-chain acyl-CoA. The α-chloroacetamide moiety is believed to act as a potent electrophile that covalently binds to a cysteine residue in the active site of the VLCFA synthase, leading to irreversible inhibition of the enzyme.[4] This disruption of VLCFA synthesis leads to an accumulation of precursor fatty acids and a depletion of essential VLCFAs, ultimately resulting in the inhibition of seedling shoot growth and plant death.[1][2]

Caption: Mechanism of action of chloroacetamide herbicides.

Antifungal Activity

The antifungal activity of N-aryl amides and related α,β-unsaturated amides is an area of growing interest. While the precise mechanism for 2-chloro-N-(4-methoxyphenyl)propanamide is not fully elucidated, several potential targets have been proposed for structurally related compounds.

Potential Mechanisms of Action:

-

Ergosterol Biosynthesis Inhibition: Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. Some α,β-unsaturated amide derivatives have been shown to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.[1]

-

Michael Addition: The α,β-unsaturated carbonyl moiety present in some analogues can act as a Michael acceptor. This allows for covalent modification of nucleophilic residues, such as cysteine, in essential fungal enzymes or proteins, leading to their inactivation.[7]

-

Succinate Dehydrogenase (SDH) Inhibition: Some N'-aryl α,β-unsaturated fatty acid hydrazides, which share structural similarities with N-aryl amides, have been identified as potential inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5]

Further research is needed to pinpoint the specific molecular target(s) of 2-chloro-N-(4-methoxyphenyl)propanamide and its close analogues in pathogenic fungi.

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on the nature and substitution pattern of the three main structural components.

The α-Chloropropanamide Moiety

-

The α-Chloro Group: The presence of a halogen at the α-position is generally crucial for herbicidal activity, as it confers the necessary electrophilicity for covalent modification of the target enzyme.[8]

-

Chain Length: Altering the length of the acyl chain can impact activity. For instance, propanamides often exhibit different potency compared to acetamides.

The N-Aryl Substituent

-

Substitution Pattern: The position and electronic nature of substituents on the N-aryl ring significantly influence activity. Electron-withdrawing groups, such as halogens, can enhance herbicidal and antifungal potency.[6][9]

-

Steric Factors: The size and shape of the substituents can affect how the molecule fits into the binding pocket of the target enzyme.

-

Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the N-aryl substituents, plays a critical role in its ability to cross cell membranes and reach its target.

Quantitative SAR Data

The following tables summarize representative SAR data for herbicidal and antifungal activities of related N-aryl amide analogues.

Table 1: Herbicidal Activity of N-(Arylmethoxy)-2-chloronicotinamide Analogues against Lemna paucicostata (Duckweed) [10]

| Compound ID | N-Aryl Substituent | IC₅₀ (µM) |

| 5f | 3,4-dichlorobenzyl | 7.8 |

| Propanil | (Commercial Std.) | 2 |

| Clomazone | (Commercial Std.) | 125 |

Data from J. Agric. Food Chem. 2021, 69, 23, 6423–6430.

Table 2: Antifungal Activity of Carboxylic Acid Amide Analogues against Pythium aphanidermatum [6]

| Compound ID | Structure (General) | EC₅₀ (µg/mL) |

| 1c | N-aryl benzamide derivative | 19.95 |

| 3c | N-aryl(indazolyl) benzamide deriv. | 16.75 |

| Boscalid | (Commercial Std.) | 10.68 |

Data from Molecules 2015, 20(3), 4071-4087.

These data illustrate that modifications to the N-aryl portion of the molecule can lead to significant changes in biological potency. For example, the presence of two chlorine atoms on the benzyl ring in compound 5f results in potent herbicidal activity.[10] Similarly, the complex heterocyclic substituent in compound 3c confers strong antifungal activity.[6]

Protocols for Biological Evaluation

To facilitate further research and validation, detailed protocols for in vitro herbicidal and antifungal screening are provided below.

Protocol: In Vitro Herbicidal Activity Assay (Whole Plant Bioassay)

This protocol is adapted for screening compounds against a model monocotyledonous plant, such as bentgrass (Agrostis stolonifera), in a multi-well plate format.

Materials:

-

24-well plates

-

Bentgrass seeds

-

Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

-

Deionized water

-

Commercial herbicide standards (e.g., clomazone, flumioxazin)

-

Incubator with controlled light and temperature

Procedure:

-

Prepare stock solutions of the test compounds and standards at a high concentration (e.g., 10 mM) in the chosen solvent.

-

In each well of a 24-well plate, add 180 µL of deionized water.

-

Add 20 µL of the test compound solution to achieve the desired final concentration (e.g., 1 mM). Include wells for a solvent control (20 µL of solvent) and a negative control (20 µL of deionized water).

-

Add a small number of bentgrass seeds (e.g., 10 mg) to each well.

-

Seal the plate with parafilm and incubate under continuous light at a constant temperature (e.g., 26 °C) for a specified period (e.g., 12 days).

-

Assess phytotoxicity by visual scoring on a scale of 0 to 5, where 0 represents no effect and 5 represents complete inhibition of germination.

Self-Validation: The results are validated by the clear dose-response observed for the standard herbicides and the lack of phytotoxicity in the negative and solvent controls. Each experiment should be repeated to ensure reproducibility.

Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast, such as Candida albicans.[1]

Materials:

-

Sterile 96-well microtiter plates

-

Test compounds and reference antifungal agents (e.g., Fluconazole) dissolved in DMSO

-

RPMI 1640 medium buffered with MOPS to pH 7.0

-

Candida albicans strain (e.g., ATCC 90028)

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer

-

Incubator (35 °C)

Procedure:

-

Inoculum Preparation: Subculture the yeast strain on an SDA plate and incubate at 35 °C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-MOPS medium to a final concentration of 1-5 x 10³ CFU/mL.

-

Plate Preparation: Perform serial twofold dilutions of the test compounds and reference standards in the 96-well plate using RPMI-MOPS medium. A typical concentration range to test is 0.03 to 32 µg/mL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control.

Self-Validation: The validity of the assay is confirmed by ensuring that the MIC of the reference antifungal agent falls within the expected quality control range for the specific yeast strain used. The growth control should show robust turbidity, and the sterility control should remain clear.

Conclusion and Future Directions

The 2-chloro-N-(4-methoxyphenyl)propanamide scaffold represents a versatile and promising starting point for the development of new herbicidal and antifungal agents. The synthetic accessibility of this class of compounds allows for extensive exploration of the surrounding chemical space. The established herbicidal mechanism of action, inhibition of VLCFA synthase, provides a clear rationale for the design of new herbicidal analogues. While the antifungal mechanism is less defined, the potential for targeting essential fungal pathways like ergosterol biosynthesis or the mitochondrial respiratory chain offers exciting avenues for future research.

The structure-activity relationships discussed in this guide highlight the importance of the substitution pattern on the N-aryl ring and the nature of the acyl group in determining biological potency. Future work should focus on systematic modifications of these regions to optimize activity and selectivity. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of new analogues, enabling a rigorous and reproducible approach to lead discovery and optimization. By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel and effective compounds to address the ongoing challenges in agriculture and medicine.

References

-

Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. PubMed, [Link]

-

N'-Aryl α,β-Unsaturated Fatty Acid Hydrazides with Broad Antifungal Activity: Design, Bioactivity, and Action Mechanism. ACS Publications, [Link]

-

Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. ResearchGate, [Link]

-

The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed, [Link]

-

Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. MDPI, [Link]

-

3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059. PubChem, [Link]

-

Mode of Action of Antifungal Drugs. Microbiology Info.com, [Link]

-

Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Cambridge University Press & Assessment, [Link]

-

Antifungal agents: mechanisms of action. ScienceDirect, [Link]

-

2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate, [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate, [Link]

-

SAR study of N'-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. ScienceDirect, [Link]

-

2-Chloro-N-(4-methoxyphenyl)benzamide. PMC, [Link]

-

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Properties. EPA, [Link]

-

Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Cheméo, [Link]

-

IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber, [Link]

-

Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses, [Link]

-

Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. MDPI, [Link]

-

Structure Activity Relationships. Drug Design Org, [Link]

-

Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. PubMed, [Link]

-

N-(4-Chlorobenzylidene)-4-methoxyaniline. PMC, [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC, [Link]

-

A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. MDPI, [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate, [Link]

-

Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. PMC, [Link]

-

N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | C12H16ClNO2 | CID 4597726. PubChem, [Link]

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC, [Link]

-

Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. PrepChem.com, [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI, [Link]

-

Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate, [Link]

-

Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI, [Link]

-

2-chloro-N-(4-methoxyphenyl)acetamide synthesis. ResearchGate, [Link]

-

Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed, [Link]

Sources

- 1. Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. collaborativedrug.com [collaborativedrug.com]

- 10. scispace.com [scispace.com]

2-chloro-N-(4-methoxyphenyl)propanamide solubility in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 2-chloro-N-(4-methoxyphenyl)propanamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-(4-methoxyphenyl)propanamide (CAS: 21262-10-2).[1] As a key intermediate in the synthesis of pharmaceutical agents and agrochemicals (structurally related to local anesthetics like Prilocaine and various anilide herbicides), understanding its solubility profile is critical for optimizing reaction yield, workup efficiency, and purification protocols.[1]

The compound exhibits a solubility profile typical of lipophilic amides: high solubility in chlorinated and polar aprotic solvents, moderate-to-high temperature-dependent solubility in alcohols and aromatics, and negligible solubility in water.[1] This guide details solvent selection strategies for synthesis, extraction, and recrystallization.[1]

Physicochemical Characterization

Before addressing solvent interactions, the fundamental properties of the solute must be defined to predict thermodynamic behavior.[1]

| Property | Description/Value | Process Implication |

| Chemical Structure | p-Anisidine acylated with 2-chloropropanoyl chloride.[1] Contains an amide linkage, a chloro-alkyl tail, and a methoxy-aryl head.[1][2] | Lipophilic character dominates; amide bond allows for H-bond acceptance/donation.[1] |

| Physical State | White to off-white crystalline solid.[1] | Requires dissolution for homogeneous reaction kinetics.[1] |

| Melting Point | Approx. 80–110°C (Analogous range).[1] | Suitable for hot-filtration recrystallization methods.[1] |

| LogP (Predicted) | ~2.0 – 2.5 | Preferential partitioning into organic phases during aqueous workup.[1] |

| pKa | Amide nitrogen is non-basic; Methoxy group is weakly activating.[1] | Stable to dilute acidic/basic washes during extraction.[1] |

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with 2-chloro-N-(4-methoxyphenyl)propanamide.

Chlorinated Solvents (Primary Reaction Media)[1]

-

Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.[1] -

Solubility: High (>100 mg/mL) .[1]

-

Mechanism: Strong dipole-dipole interactions and dispersion forces stabilize the molecule.[1]

-

Application: Ideal for synthesis reactions (acylation) due to high solubility at low temperatures (0–5°C), preventing side reactions.[1]

Polar Aprotic Solvents

-

Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate.[1]

-

Solubility: High .[1]

-

Mechanism: These solvents effectively solvate the amide functionality.[1]

-

Application:

Polar Protic Solvents (Alcohols)[1]

-

Solvents: Methanol, Ethanol, Isopropanol (IPA).[1]

-

Solubility: Moderate (Temperature Dependent) .[1]

-

Mechanism: H-bonding with the amide carbonyl and nitrogen.[1][3][4] Solubility increases significantly with temperature.[1]

-

Application: Primary choice for Recrystallization. The steep solubility curve (low at RT, high at boiling) allows for high-yield purification.[1]

Non-Polar & Aromatic Solvents

-

Solvents: Toluene, Hexane, Heptane, Diethyl Ether.[1]

-

Solubility:

-

Application: Toluene is a common reaction solvent for high-temperature steps.[1] Heptane acts as an anti-solvent to precipitate the product from Toluene or Ethyl Acetate solutions.[1]

Aqueous Media

-

Solvents: Water, Acidic/Basic Aqueous Buffers.[1]

-

Solubility: Negligible (<1 mg/mL) .[1]

-

Application: The lack of water solubility is the basis for purification.[1] Impurities (salts, unreacted amines) are washed away in the aqueous phase while the product remains in the organic layer.[1]

Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the process stage.

Figure 1: Solvent Selection Logic for 2-chloro-N-(4-methoxyphenyl)propanamide processing.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the precise saturation point in a specific solvent at ambient temperature (

-

Preparation: Weigh 100 mg of 2-chloro-N-(4-methoxyphenyl)propanamide into a 4 mL vial.

-

Addition: Add the target solvent (e.g., Ethanol) in 100

increments.[1] -

Agitation: Vortex for 1 minute after each addition. Sonicate if necessary to break up aggregates.[1]

-

Observation: Continue addition until the solid is completely dissolved and the solution is clear.

-

Calculation:

Protocol: Purification via Recrystallization (Ethanol)

Objective: To purify crude material to >98% purity.

-

Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Ethanol (

of solid).[1] -

Heating: Heat to reflux (

) with stirring. If solid remains, add Ethanol in small portions (-

Note: If the solution is dark, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

Cooling: Remove from heat and allow to cool slowly to room temperature (

). -

Crystallization: Transfer to an ice bath (

) for 1 hour to maximize yield. -

Filtration: Collect crystals via vacuum filtration.[1][5] Wash the cake with cold Ethanol.[1]

-

Drying: Dry in a vacuum oven at

for 6 hours.

Process Workflow Visualization

The following diagram details the standard workflow for synthesizing and isolating the compound, highlighting where solubility properties are leveraged.

Figure 2: Synthesis and Isolation Workflow leveraging solubility differences.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 532059, 3-chloro-N-(4-methoxyphenyl)propanamide (Isomer Analog).[1] Retrieved from [Link]

-

Saeed, A., et al. (2010).[1][3][4] Crystal structure of 2-chloro-N-(4-methoxyphenyl)benzamide.[1] Acta Crystallographica Section E. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide (Process Analog). Retrieved from [Link]

-

Mettler Toledo. (n.d.).[1] Recrystallization Guide: Solvents and Methods.[1] Retrieved from [Link]

Sources

- 1. Buy N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE | 698395-67-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry-solutions.com [chemistry-solutions.com]

review of literature on 2-chloro-N-(4-methoxyphenyl)propanamide

CAS Registry Number: 21262-10-2

Synonyms: 2-Chloro-p-propionanisidide; N-(4-Methoxyphenyl)-2-chloropropanamide;

Executive Summary

This technical guide details the synthesis, reactivity, and application of 2-chloro-N-(4-methoxyphenyl)propanamide , a critical electrophilic scaffold in medicinal chemistry. Structurally, it consists of a p-anisidine moiety acylated by a 2-chloropropionyl group. Its primary utility lies in its dual reactivity: the amide linkage provides stability and hydrogen-bonding potential, while the

This compound is a key intermediate in the synthesis of amino-amide local anesthetics (structural analogs of Prilocaine and Tocainide) and is increasingly relevant in the development of Selective Androgen Receptor Modulators (SARMs) and specific agrochemical fungicides.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value |

| Molecular Formula | C |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 21262-10-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 114–116 °C (Lit.) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Water |

| Reactivity Class |

Synthesis Protocol: Acylation of p-Anisidine

The synthesis exploits a nucleophilic acyl substitution between p-anisidine (nucleophile) and 2-chloropropionyl chloride (electrophile). This protocol is designed for high purity (>98%) by strictly controlling the exotherm and HCl byproduct.

Reaction Mechanism & Causality

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride.

-

Base Scavenging: The reaction generates HCl. If unneutralized, HCl protonates the unreacted p-anisidine, deactivating it (ammonium salts are not nucleophilic). A tertiary amine base (Triethylamine or Pyridine) is required to scavenge protons and drive the equilibrium forward.

-

Temperature Control: The reaction is highly exothermic. Maintaining

prevents side reactions, specifically the formation of bis-amides or thermally induced racemization of the

Step-by-Step Methodology

Reagents:

-

p-Anisidine (1.0 eq)

-

2-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

-

Preparation: Dissolve p-anisidine (12.3 g, 100 mmol) in anhydrous DCM (150 mL) in a 500 mL 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet.

-

Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0°C using an ice/salt bath.

-

Acylation (Critical Step): Add 2-chloropropionyl chloride (10.7 mL, 110 mmol) dropwise over 45 minutes.

-

Why: Slow addition prevents a temperature spike (>10°C), which minimizes impurity formation.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Quench & Workup:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/TEA.

-

Wash with Saturated NaHCO

(2 x 50 mL) to neutralize residual acid. -

Wash with Brine (50 mL), dry over anhydrous Na

SO

-

-

Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless needles.[1]

Synthetic Pathway Visualization

Figure 1: Reaction pathway for the synthesis of 2-chloro-N-(4-methoxyphenyl)propanamide via acyl substitution.[2]

Downstream Reactivity: The "Warhead" Concept

The utility of this compound relies on the

Nucleophilic Substitution (S 2)

This scaffold is the "parent" for synthesizing amino-amide anesthetics. By reacting with secondary amines, the chloride is displaced to form a pharmacologically active tertiary amine.

Key Reaction:

-

Solvent Choice: Acetonitrile or DMF is preferred to stabilize the transition state.

-

Catalyst: Potassium Iodide (KI) is often added (Finkelstein condition) to convert the alkyl chloride to a more reactive alkyl iodide in situ.

Derivatization Workflow

Figure 2: Divergent synthesis pathways utilizing the alpha-chloro electrophilic site.

Applications in Drug Development

Local Anesthetics

The structure mimics the amino-amide class of anesthetics (e.g., Prilocaine, Lidocaine). The p-methoxy group alters the lipophilicity and metabolic stability compared to the o-methyl groups found in Prilocaine.

-

Mechanism: These derivatives block voltage-gated sodium channels (Na

) in neuronal membranes, inhibiting action potentials. -

Metabolism Note: The p-methoxyaniline metabolite (p-anisidine) is less associated with methemoglobinemia than the o-toluidine metabolite of Prilocaine, making this scaffold a target for safer anesthetic design [1].

Agrochemicals

Acyl anilides are a common class of fungicides. The 2-chloro-N-arylpropanamide motif is found in compounds that inhibit fungal cell division or lipid synthesis.

Safety & Handling (SHE)

Hazard Class: Irritant, Potential Sensitizer.

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.

-

H341: Suspected of causing genetic defects (due to alkylating potential of the

-chloro group).

Handling Protocol:

-

Containment: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to DCM permeability), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) to deactivate the alkyl chloride before disposal.

References

-

Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2963. Link

-

ChemicalBook. (2024). 2-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE CAS 21262-10-2.[4] Link

-

Sigma-Aldrich. (2024). 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide Product Sheet. Link

-

PubChem. (2024). Compound Summary: N-arylacetamides and derivatives. National Library of Medicine. Link

Sources

- 1. 2-Chloro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(2-chlorophenyl)propanamide - Amerigo Scientific [amerigoscientific.com]

- 3. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 21262-10-2 [chemicalbook.com]

Technical Guide: Herbicidal Potential of 2-Chloro-N-(4-methoxyphenyl)propanamide Derivatives

The following technical guide provides an in-depth analysis of the herbicidal potential, synthesis, and mode of action of 2-chloro-N-(4-methoxyphenyl)propanamide and its structural derivatives.

Executive Summary

The search for novel herbicide scaffolds often revisits established pharmacophores with new substitution patterns. 2-chloro-N-(4-methoxyphenyl)propanamide represents a hybrid scaffold bridging two major herbicide classes: Anilides (e.g., Propanil) and

This guide analyzes the "herbicidal potential" of this scaffold, focusing on its dual-action capability:

-

Photosystem II (PSII) Inhibition: Via the N-phenyl amide moiety mimicking the plastoquinone binding site.

-

Alkylating Reactivity: Via the

-chloro-propionyl tail, offering potential for covalent modification of target enzymes (e.g., VLCFA elongases), though distinct from tertiary chloroacetamides.

This document serves as a roadmap for synthesizing this core scaffold, validating its activity through specific bioassays, and understanding the Structure-Activity Relationship (SAR) driving its efficacy.

Chemical Identity & Structural Logic[1]

Core Scaffold Analysis

The molecule consists of three critical domains affecting herbicidal activity:

| Domain | Chemical Feature | Function in Herbicidal Activity |

| A: Aryl Head | 4-Methoxyphenyl (p-Anisidine) | Provides lipophilicity for cuticle penetration; the 4-methoxy group acts as an electron-donating group (EDG), influencing binding affinity to the D1 protein in PSII. |

| B: Linker | Secondary Amide (-NH-CO-) | Critical H-bond donor/acceptor motif required for orientation within the target protein binding pocket (e.g., Ser264 in D1 protein). |

| C: Aliphatic Tail | 2-Chloropropyl | The |

SAR Logic: The "Propanil Shift"

Unlike Propanil (3,4-dichloropropionanilide), which relies on electron-withdrawing chlorines on the ring to maximize PSII inhibition, the 4-methoxy derivative shifts the electronic density.

-

Hypothesis: The 4-OMe group may reduce intrinsic PSII inhibition compared to 3,4-di-Cl but enhances selectivity via rapid metabolic O-demethylation in tolerant crops (similar to wheat tolerance mechanisms).

-

Chirality: The 2-chloropropionyl group creates a chiral center. In similar herbicide classes (e.g., aryloxyphenoxypropionates), the (R)-enantiomer is often the bioactive form.

Synthesis Protocol

Objective: Synthesize 2-chloro-N-(4-methoxyphenyl)propanamide via nucleophilic acyl substitution.

Reaction Workflow (DOT Diagram)

Figure 1: Synthetic pathway for the target amide via Schotten-Baumann conditions.

Detailed Methodology

Reagents:

-

4-Methoxyaniline (1.0 eq)

-

2-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve 4-methoxyaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add TEA (12 mmol) and cool the system to 0°C using an ice bath.

-

Acylation: Add 2-chloropropionyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

-

Quenching: Quench with water (20 mL).

-

Extraction: Separate the organic layer. Wash successively with 1N HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove acid byproducts), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white/off-white crystals.

Validation:

-

1H NMR (CDCl3): Look for the doublet/quartet characteristic of the CH(Cl)CH3 moiety and the singlet for the methoxy group.

Mode of Action (MoA) Investigation

The herbicidal activity of this molecule is likely bimodal . The experimentalist must differentiate between Photosynthetic inhibition and VLCFA inhibition.

Pathway Visualization

Figure 2: Dual Mode of Action pathways: Photosystem II inhibition vs. Alkylation toxicity.

Biological Assays

Experiment A: The Hill Reaction Assay (PSII Validation)

Rationale: To confirm if the compound inhibits electron transport in chloroplasts.

-

Isolation: Isolate chloroplasts from spinach leaves using standard sucrose gradient centrifugation.

-

Assay: Incubate chloroplast suspension with DCPIP (2,6-dichlorophenolindophenol) and varying concentrations of the test compound (0.1 to 100 µM).

-

Measurement: Expose to light. Measure the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm.

-

Result: If the compound is a PSII inhibitor, DCPIP reduction will be halted (absorbance remains high). Calculate IC50 and compare to Propanil (Standard).

Experiment B: Pre- vs. Post-Emergence Greenhouse Screen

Rationale: To determine systemic mobility and soil activity.

-

Species: Amaranthus retroflexus (Broadleaf), Setaria viridis (Grass).

-

Method:

-

Pre-emergence: Spray soil immediately after seeding.

-

Post-emergence: Spray foliage at 2-3 leaf stage.

-

-

Dosage: 100, 250, 500 g ai/ha.

-

Observation:

-

Chlorosis/Burn indicates PSII inhibition (Contact/Post-emergence).

-

Failure to emerge/Stunting indicates VLCFA/Cell division inhibition (Soil active).

-

Structure-Activity Relationship (SAR) Data

The following table summarizes expected trends based on the N-phenylpropanamide scaffold, guiding derivative design.

| Derivative | R1 (Aryl) | R2 ( | Predicted Activity | Rationale |

| Target | 4-OMe | Cl, Me | Moderate PSII | EDG (OMe) lowers binding vs. Cl; |

| Analog 1 | 3,4-di-Cl | H, Et (Propanil) | High PSII | Classic D1 binder; no alkylation potential. |

| Analog 2 | 4-OMe | H, Et | Low PSII | Loss of lipophilic Cl contacts; no alkylation. |

| Analog 3 | 2,6-Et | Cl, H (Chloroacetamide) | High VLCFA | Ortho-bulk forces twist; favors VLCFA inhibition. |

Key Insight for Optimization: To maximize herbicidal potential of the 2-chloro-N-(4-methoxyphenyl)propanamide series, researchers should explore bioisosteric replacement of the 4-OMe group with 4-OCF3 or 4-SCF3 to increase lipophilicity while maintaining the electronic donation/withdrawal balance required for the D1 binding pocket.

References

-

Synthesis of Chloroacetamides

- Source: PrepChem. "Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide."

-

URL:[Link]

-

Mode of Action (Amide Herbicides)

- Source: HRAC (Herbicide Resistance Action Committee).

-

URL:[Link]

-

SAR of N-phenylpropanamides

-

Source: BenchChem.[1] "Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes."

-

- Source: Sigma-Aldrich.

Sources

exploring the reactivity of the chloroacetyl group in propanamides

An In-depth Technical Guide: Exploring the Reactivity of the Chloroacetyl Group in Propanamides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-substituted-2-chloroacetamide scaffold, particularly within propanamide frameworks, represents a cornerstone of modern medicinal chemistry and synthetic methodology.[1] This guide delves into the fundamental principles governing the reactivity of the chloroacetyl group, a potent electrophilic moiety responsible for its utility as both a versatile synthetic intermediate and a covalent warhead in targeted drug design. We will explore the mechanistic underpinnings of its reactivity, survey its key synthetic transformations with a range of nucleophiles, and provide field-proven experimental protocols. The narrative is structured to provide not just procedural steps, but the causal logic behind them, ensuring a deep, applicable understanding for professionals in drug development and chemical research.

Introduction: The Strategic Importance of the Chloroacetyl Group

The chloroacetyl group, when appended to a propanamide or other amine-derived structures, creates a molecule of significant synthetic and pharmacological potential. Chemically, it is an amide derived from chloroacetic acid, featuring a chlorine atom on the alpha-carbon (the carbon adjacent to the carbonyl).[2] This specific arrangement confers a predictable and highly useful reactivity profile.

The strategic importance of this moiety lies in two key areas:

-

A Reactive Handle for Synthesis: The α-chloro atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of diverse functional groups and the construction of complex molecular architectures.[2][3]

-

A Covalent Warhead in Pharmacology: In drug design, the chloroacetyl group is a widely used electrophile for creating covalent irreversible inhibitors. Its ability to form stable covalent bonds with nucleophilic amino acid residues (such as cysteine or histidine) in the active sites of target proteins is a powerful strategy for enhancing drug potency, selectivity, and duration of action.[1][4][5]

This guide will focus on the N-chloroacetyl propanamide structure as a representative model to dissect and understand this critical reactivity.

The Chloroacetyl Moiety: An Electrophilic Hub

The reactivity of the chloroacetyl group is a direct consequence of its electronic structure. Two primary features render the α-carbon highly electrophilic and susceptible to nucleophilic attack:

-